molecular formula C6H9F3O B6247876 rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans CAS No. 2741641-49-4

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans

Cat. No.: B6247876
CAS No.: 2741641-49-4
M. Wt: 154.1
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Description

rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans: is a chiral compound featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclopropanation Reaction: The synthesis of rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans typically begins with the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane in the presence of a catalyst like rhodium acetate. This step introduces the cyclopropyl ring.

    Trifluoromethylation: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF₃I) and a suitable base, such as cesium carbonate (Cs₂CO₃).

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for cyclopropanation and trifluoromethylation to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form various derivatives, such as alkanes or alcohols, using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes, alcohols

    Substitution: Alkyl halides, esters

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and trifluoromethyl groups.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving alcohol dehydrogenases.

Medicine:

    Pharmaceutical Development: It serves as a building block in the synthesis of potential pharmaceutical agents, especially those targeting metabolic pathways involving alcohols.

Industry:

    Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals due to its unique structural features.

Mechanism of Action

The mechanism by which rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyclopropyl ring provides rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-amine, trans
  • rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-thiol, trans

Comparison:

  • Structural Differences: While similar in structure, the presence of different functional groups (amine, thiol) in these compounds results in varied chemical reactivity and biological activity.
  • Unique Features: rac-2-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]ethan-1-ol, trans is unique due to its hydroxyl group, which imparts distinct chemical properties such as hydrogen bonding capability, influencing its solubility and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2741641-49-4

Molecular Formula

C6H9F3O

Molecular Weight

154.1

Purity

95

Origin of Product

United States

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